Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate
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Overview
Description
Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a bromophenyl group, and a benzene-1,4-dicarboxylate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the bromophenyl group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.
Coupling with benzene-1,4-dicarboxylate: The final step involves the coupling of the oxadiazole derivative with benzene-1,4-dicarboxylate under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Chemical Reactions Analysis
Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and bromophenyl group are known to interact with enzymes and receptors, leading to the inhibition of key biological processes such as DNA replication and protein synthesis . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate can be compared with other similar compounds, such as:
Thiazole Derivatives: Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Triazole Derivatives: Triazole derivatives are known for their antifungal and antiviral activities.
Indole Derivatives: Indole derivatives have shown potential in various therapeutic areas, including anti-inflammatory and anticancer applications.
The unique combination of the oxadiazole ring, bromophenyl group, and benzene-1,4-dicarboxylate moiety in this compound distinguishes it from these similar compounds and contributes to its diverse range of applications.
Properties
CAS No. |
5385-91-1 |
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Molecular Formula |
C20H16BrN3O6S |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H16BrN3O6S/c1-28-18(26)12-5-8-14(19(27)29-2)15(9-12)22-16(25)10-31-20-24-23-17(30-20)11-3-6-13(21)7-4-11/h3-9H,10H2,1-2H3,(H,22,25) |
InChI Key |
GKXBSELIMWNQDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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